molecular formula C11H12O5 B3061074 1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)- CAS No. 40946-46-1

1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)-

Cat. No. B3061074
CAS RN: 40946-46-1
M. Wt: 224.21 g/mol
InChI Key: VZLMFHBWWLENPY-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)-, commonly known as ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic and anti-inflammatory properties. It is a racemic mixture of two enantiomers, R-ibuprofen and S-ibuprofen, with the S-enantiomer being the more active form. Ibuprofen is one of the most commonly used NSAIDs worldwide, and it is available over-the-counter in many countries.

Scientific Research Applications

Supramolecular Framework Construction

1,3-Benzenedicarboxylic acid derivatives, including 4-hydroxy-5-(1-methylethyl)-, have been utilized in constructing supramolecular frameworks. For instance, hydrothermal reactions of zinc nitrate with various benzenedicarboxylic acid derivatives led to the formation of coordination polymers with diverse structures and properties. These compounds displayed interesting thermal stability and photoluminescent properties, highlighting their potential in materials science and nanotechnology applications (Liu et al., 2010).

Crystal Engineering

In the field of crystal engineering, 1,3-benzenedicarboxylic acid derivatives are widely used as building blocks for creating metal-organic frameworks. These frameworks possess new topologies and intriguing architectures, with potential applications in various domains, including catalysis, gas storage, and more. The ability of these compounds to act as hydrogen-bond acceptors and donors facilitates the generation of supramolecular topologies, contributing significantly to the field of coordination chemistry (Ma et al., 2008).

Photocatalytic Applications

1,3-Benzenedicarboxylic acid derivatives have also found applications in the synthesis of coordination polymers with photocatalytic properties. These polymers have shown efficacy in degrading pollutants like methylene blue under UV irradiation, suggesting their utility in environmental cleanup and pollution control (Liu et al., 2015).

Fluorescent Sensors and Logic Gates

Certain coordination polymers derived from 1,3-benzenedicarboxylic acid and its variants have been explored as fluorescent sensors and logic gates. These compounds can respond to different pH levels, making them useful in sensing and computing applications, particularly in the development of smart materials and molecular electronics (Kan & Wen, 2017).

Photoluminescence and Optical Properties

These derivatives are also significant in the study of photoluminescent properties of coordination polymers. The solid-state luminescence and optical properties of such compounds have been investigated, showing potential for application in optical materials and photonics (Cheng et al., 2016).

properties

IUPAC Name

4-hydroxy-5-propan-2-ylbenzene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-5(2)7-3-6(10(13)14)4-8(9(7)12)11(15)16/h3-5,12H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLMFHBWWLENPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)C(=O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403295
Record name 1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)-

CAS RN

40946-46-1
Record name 1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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